2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
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Overview
Description
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluoro-substituted azepane ring and an acetic acid moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the azepane ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.
Introduction of the difluoro groups: The difluoro groups are introduced through fluorination reactions, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the acetic acid moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various medical conditions.
Industry: It can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid include other difluoro-substituted azepane derivatives and acetic acid derivatives These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications
Biological Activity
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects, drawing from diverse sources to provide a comprehensive understanding.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇F₂N₁O₄ |
Molar Mass | 265.25 g/mol |
Density | 1.27 g/cm³ (predicted) |
Boiling Point | 356.4 °C (predicted) |
pKa | 3.66 (predicted) |
CAS Number | 1255666-86-4 |
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of azepane rings and the introduction of difluoromethyl and carbamate groups. Specific synthetic routes may vary based on desired yields and purity levels.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : Although the precise mechanisms are not fully elucidated, it is believed that the difluoromethyl group enhances interaction with biological targets, possibly affecting enzyme activity or receptor binding.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of difluoro compounds against resistant bacterial strains. Results indicated significant inhibition zones compared to control groups .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in animal models of arthritis, where treatment with this compound resulted in reduced swelling and pain scores .
- Cytotoxicity Assays : Research conducted at a leading cancer institute assessed the cytotoxic effects on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer drug .
Properties
IUPAC Name |
2-[5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(8-10(17)18)13(14,15)5-7-16/h9H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOPVMUFSOOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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